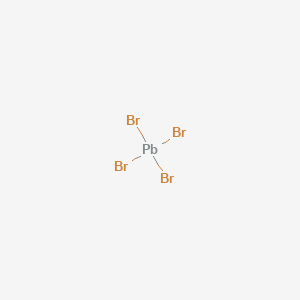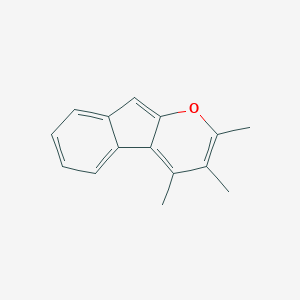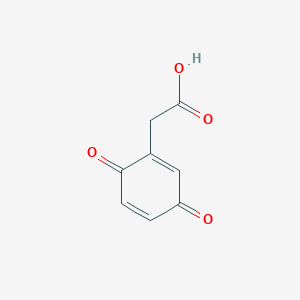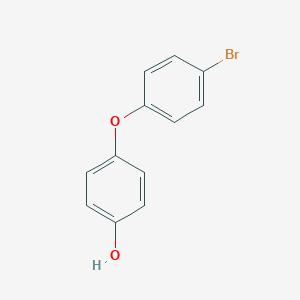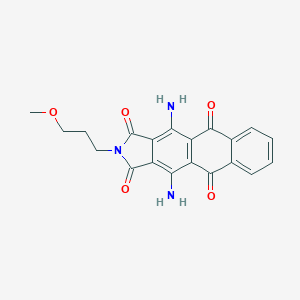
C.I. Disperse blue 60
Descripción general
Descripción
“C.I. Disperse blue 60” is a textile anthraquinone dye . It is also known as “Disperse Blue GL” and has the CAS RN NO.: 72906-26-4 . The linear formula of this dye is C20H17N3O5 .
Synthesis Analysis
The synthesis of “C.I. Disperse blue 60” involves several steps. The method includes adding a 1,4-diamino-2,3-dicarboximide wet product into water, adding gamma-alkoxy propylamine into the mixture, and performing a condensation reaction under specific conditions . Another synthesis method involves using 1,4-diamido-2,3-dicyano anthraquinone as a raw material and concentrated sulfuric acid and an organic solvent as reaction mediums .
Molecular Structure Analysis
The molecular structure of “C.I. Disperse blue 60” is represented by the formula C20H17N3O5 . The molecular weight of this compound is 379.37 .
Chemical Reactions Analysis
The chemical reactions involved in the dyeing process of “C.I. Disperse blue 60” are complex and involve multiple steps. The dyeing properties of two disperse dyes with N-acetoxyethyl group were compared with commercial dye C.I. Disperse Blue 257 (B257) in D5 non-aqueous medium .
Physical And Chemical Properties Analysis
“C.I. Disperse blue 60” appears as a blue grain . Its solubility in water is 2.5μg/L at 20℃ . The dye has a density of 1.495±0.06 g/cm3(Predicted), a boiling point of 677.5±55.0 °C(Predicted), and a flashing point of 363.5°C .
Aplicaciones Científicas De Investigación
Textile Dyeing Industry
Disperse dyes, including Disperse blue 60, are extensively used in the textile dyeing industry . They are particularly important for dyeing synthetic fibers like polyester .
Sustainable Management
Life cycle assessment (LCA) has been applied to Disperse blue 60 production for sustainable management . The study conducted two scenarios for Disperse blue 60 production with short and long processing chains with different material types, consumptions, processes, and functional units .
Environmental Impact Assessment
The environmental impact of Disperse blue 60 production has been studied. The largest damage of the dye production was attributed to resources and reached 46 and 62 kPt in the two scenarios .
Energy Consumption Analysis
The energy consumption in the production of Disperse blue 60 has been analyzed. The study found that compared with conventional coal-fired power generation, damaged values of electricity from nature gas (NG) could reduce from 102 to 86 kPt in scenarios 1 and from 123 to 104 kPt in scenarios 2 .
Solar Power Utilization
When the electricity switched from NG to solar power, the values of the two scenarios could further decrease by 17 and 27 kPt, respectively . This indicates the potential of solar power in reducing the environmental impact of Disperse blue 60 production.
Wastewater Treatment
Disperse dyes, including Disperse blue 60, contribute to increasing environmental pollution due to their high persistence and non-biodegradability . Therefore, the wastewater treatment of the dyeing industry is an essential but intricate task.
HPLC Column Separation
C.I. Disperse Blue 60 has been used in High-Performance Liquid Chromatography (HPLC) for column separation .
Pollution Control and Treatment
Researchers are constantly looking for new technologies for water pollution control and treatment. The most widely used methods for dye treatment used physical and chemical approach, including adsorption, membrane filtration, advanced oxidation processes (AOP), bio-decolorization, and so on .
Safety and Hazards
Direcciones Futuras
The use of “C.I. Disperse blue 60” in dyeing processes has been explored in recent research. For instance, it has been used in the dyeing of electrospun nanofibers, which shows potential for advanced apparel applications . Another study has explored the improved dyeing performance of blue disperse dyes with N-acetoxyethyl groups in D5 non-aqueous media system .
Mecanismo De Acción
Target of Action
C.I. Disperse Blue 60, a stilbene-based dye, primarily targets polyester fibers in the textile industry . It is used for dyeing and printing these fibers, providing them with vibrant colors . The dye’s interaction with these fibers is crucial for its function.
Mode of Action
The mode of action of C.I. Disperse Blue 60 involves its interaction with polyester fibers. The dye exhibits poor dispersion in water, requiring significant quantities of dispersants to dissolve . It has high solubility in non-aqueous media dyeing systems, such as decamethylcyclopentasiloxane (d5) . The dye’s solubility can be adjusted by modifying its molecular structure, which can improve dyeing uptake .
Biochemical Pathways
The exact biochemical pathways affected by CIThe dyeing process involves several stages, including sulfonation, distillation, filtration, cyanidation, and condensation . These stages aim to synthesize the preliminary target product . The dye’s interaction with its environment during these stages can influence its performance.
Result of Action
The result of C.I. Disperse Blue 60’s action is the successful dyeing of polyester fibers. The dye adsorbs onto the fibers, resulting in high dyeing uptake . The fabrics dyed with C.I. Disperse Blue 60 exhibit high color strength, good levelness, and better washing and rubbing fastness properties .
Action Environment
The action environment significantly influences the efficacy and stability of C.I. Disperse Blue 60. Factors such as the type of dyeing system (aqueous or non-aqueous), the presence of other chemicals, and the temperature can affect the dye’s performance . For instance, the dye exhibits lower solubility and higher dyeing uptake in non-aqueous media systems compared to aqueous ones . Additionally, switching the electricity source from natural gas to solar power during the dye production process can reduce environmental damage .
Propiedades
IUPAC Name |
4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-8-4-7-23-19(26)13-14(20(23)27)16(22)12-11(15(13)21)17(24)9-5-2-3-6-10(9)18(12)25/h2-3,5-6H,4,7-8,21-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCXRDHKXHADQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065271 | |
| Record name | C.I. Disperse Blue 60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
C.I. Disperse blue 60 | |
CAS RN |
12217-80-0, 3316-13-0 | |
| Record name | Disperse Blue 60 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Blue 60 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindol-1,3,5,10(2H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Unlike other dye classes that rely on ionic or covalent bonding, disperse dyes like C.I. Disperse Blue 60 are non-ionic and interact with polyester through physical forces. The dye molecules, due to their small size and linear structure, penetrate the amorphous regions of the polyester fibers. This penetration, driven by a concentration gradient during high-temperature dyeing, leads to the dye molecules becoming trapped within the polymer matrix. This entrapment is stabilized by van der Waals forces and dipole-dipole interactions between the dye and the polyester molecules. []
ANone:
- Molecular Formula: C18H16N4O2 []
- Molecular Weight: 320.35 g/mol []
- Spectroscopic Data: While the provided research abstracts don't delve into specific spectroscopic details, key characteristics can be determined. C.I. Disperse Blue 60 absorbs light maximally around 660 nm, resulting in its blue color. Detailed spectroscopic analysis would typically involve techniques like UV-Vis, IR, and NMR to confirm its structure and purity. []
ANone: Research indicates that incorporating nanoclay into polypropylene fibers influences the dyeing kinetics and thermodynamics with disperse dyes like C.I. Disperse Blue 60. The presence of nanoclay generally enhances the dye uptake and diffusion rate. This improvement is attributed to the increased surface area provided by the nanoclay, leading to more sites for dye adsorption, and potentially altered polymer chain mobility within the nanocomposite structure. []
ANone: Yes, research has shown that anionic and non-ionic surfactants, along with specific process parameters like pH adjustments and sequestering agents, can significantly impact the high-temperature dispersibility of C.I. Disperse Blue 60. For instance, the study highlights the development of the anionic leveling agent SS-991, which demonstrably improved the dispersibility and leveling properties of dye mixtures containing C.I. Disperse Blue 60 when applied to polyester fabrics. []
ANone: The textile industry is increasingly focused on sustainability. Conventional dyeing processes, including those using C.I. Disperse Blue 60, often consume significant amounts of water and energy. Additionally, the release of dye-containing wastewater poses environmental risks. Research is exploring alternative dyeing techniques like microencapsulation to reduce water and chemical usage, potentially mitigating the environmental impact of dyes like C.I. Disperse Blue 60. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)
